N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
Description
N1-(4-Methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a bis-substituted oxalamide derivative characterized by two key structural motifs:
- N1-substituent: A 4-methoxybenzyl group, which introduces electron-donating methoxy functionality.
- N2-substituent: A 2-(4-methoxyphenyl)-2-morpholinoethyl group, combining a methoxy-substituted aromatic ring with a morpholine moiety.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-29-19-7-3-17(4-8-19)15-24-22(27)23(28)25-16-21(26-11-13-31-14-12-26)18-5-9-20(30-2)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYMNPYGVKHKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxalamide Moiety : This functional group is known for its role in enhancing biological activity.
- Methoxybenzyl and Morpholino Groups : These groups contribute to the compound's solubility and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 370.45 g/mol.
| Component | Structure Description |
|---|---|
| Oxalamide Group | Enhances interaction with biological targets |
| Methoxybenzyl Group | Increases lipophilicity and solubility |
| Morpholino Group | Provides structural rigidity and potential receptor binding |
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties . Research has shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxalamide moieties have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been investigated. Studies suggest that it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to decreased production of pro-inflammatory cytokines.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.
- Receptor Modulation : It could bind to various receptors, influencing signaling pathways associated with cell proliferation and inflammation.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of the compound on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated significant dose-dependent inhibition of cell viability, suggesting potential use in cancer therapy.
-
Anti-inflammatory Activity Assessment :
- Another investigation focused on the anti-inflammatory effects of the compound in a rat model of induced inflammation. The results demonstrated a reduction in edema and inflammatory markers, supporting its potential therapeutic applications in inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Methoxybenzyl Intermediate :
- Reaction of 4-methoxybenzyl chloride with a base to form the methoxybenzyl intermediate.
- Synthesis of Morpholino Intermediate :
- Introduction of the morpholino group through reaction with an appropriate naphthyl derivative.
- Coupling Reaction :
- Final coupling of the methoxybenzyl intermediate with the morpholino intermediate using oxalyl chloride.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The compound’s structural and functional distinctions from related oxalamides are critical to its physicochemical and biological properties. Below is a systematic comparison:
Substituent Variations and Physicochemical Properties
Key Observations :
- Morpholine vs. Other Moieties : The target compound’s morpholine group distinguishes it from analogs like 80 (4-methoxybenzyl) and 17 (methoxyphenethyl). Morpholine’s polarity may improve aqueous solubility compared to purely aromatic substituents .
Q & A
Q. Q1. What are the recommended synthetic routes for N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves a multi-step process:
Intermediate Preparation :
- Methoxybenzyl Intermediate : React 4-methoxybenzyl chloride with a base (e.g., NaOH) under anhydrous conditions (60–80°C, 6–8 hrs) .
- Morpholino Intermediate : Condense morpholine with a substituted phenyl derivative (e.g., 4-methoxyphenethyl bromide) using a palladium catalyst .
Coupling Reaction : Combine intermediates with oxalyl chloride in dichloromethane (0–5°C, 2 hrs), followed by slow warming to room temperature. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Optimization Tips :
- Use continuous flow reactors for scalability and reduced side products .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .
Q. Q2. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR resolves methoxy (-OCH3), morpholine, and amide protons. For example, methoxy groups appear as singlets near δ 3.8 ppm, while morpholine protons show multiplet patterns at δ 3.4–3.7 ppm .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 440.18) and fragmentation patterns .
Purity Assessment : - HPLC with a C18 column (acetonitrile/water gradient) achieves >95% purity .
Advanced Research Questions
Q. Q3. How does the substitution pattern (e.g., methoxy vs. methyl groups) influence the compound’s reactivity and biological activity?
Methodological Answer: Comparative studies of structurally analogous compounds reveal:
| Compound Variation | Reactivity/Biological Impact | Source |
|---|---|---|
| Methoxy → Methyl (e.g., N1-(4-methylbenzyl) derivative) | Reduced electron-donating effects, altering nucleophilic substitution rates . | |
| Methoxy → Chloro (e.g., N1-(4-chlorobenzyl) derivative) | Increased electrophilicity, enhancing enzyme inhibition (e.g., IC50 improved by 2–3× in kinase assays) . | |
| Experimental Design : |
- Synthesize analogs with controlled substituent changes.
- Compare reaction kinetics (e.g., SN2 displacement rates) and biological assays (e.g., enzyme inhibition) .
Q. Q4. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Varying pH (e.g., 6.5 vs. 7.4) or cell lines (e.g., HeLa vs. MCF-7) .
- Compound Stability : Degradation under light or humidity may produce active metabolites .
Resolution Steps :
Standardize Assays : Use identical cell lines, media, and incubation times.
Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Metabolite Profiling : Identify degradation products via LC-MS/MS .
Q. Q5. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use SwissTargetPrediction or PharmMapper to prioritize targets (e.g., kinases, GPCRs) .
- Docking Workflow :
- Prepare ligand (compound) and receptor (e.g., COX-2 enzyme) using AutoDock Tools.
- Simulate binding poses with AutoDock Vina; validate with MD simulations (GROMACS) .
- Validation : Compare predicted binding affinities (ΔG) with experimental IC50 values from enzyme assays .
Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer: Key Challenges :
- Racemization during coupling steps due to high temperatures .
- Solutions :
- Use chiral catalysts (e.g., BINAP-Ru complexes) for stereocontrol .
- Optimize cooling rates (−20°C to 25°C over 12 hrs) to minimize epimerization .
Analytical Validation :
- Chiral HPLC with a Chiralpak AD-H column confirms >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
